2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,11-6-4-3-5-7-11)12-8-9-14(17)13(10-12)15(18)19/h3-10,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDGDNGXVIPBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351714 | |
| Record name | Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54301-66-5 | |
| Record name | Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Diffraction Based Elucidation of 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid Molecular Structure
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the salicylic (B10762653) acid and phenyl rings, as well as the methyl protons of the cumyl group. The protons on the salicylic acid ring (H3, H4, and H6) would appear as a complex set of multiplets in the aromatic region, typically between δ 6.8 and 8.0 ppm. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The phenyl protons of the cumyl group would also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm. A characteristic singlet for the six equivalent methyl protons of the 2-phenylpropan-2-yl group is expected in the upfield region, around δ 1.7 ppm. The acidic protons of the carboxylic acid and hydroxyl groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 110 and 160 ppm. The quaternary carbon of the cumyl group attached to the salicylic acid ring would be found around δ 42 ppm, while the methyl carbons would resonate at approximately δ 31 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 172.5 |
| Phenolic Hydroxyl (-OH) | 9.0 - 11.0 (broad s) | - |
| C1 (Salicylic Acid Ring) | - | 115.0 |
| C2 (Salicylic Acid Ring) | - | 160.0 |
| C3 (Salicylic Acid Ring) | 7.0 (d) | 118.0 |
| C4 (Salicylic Acid Ring) | 7.4 (dd) | 129.0 |
| C5 (Salicylic Acid Ring) | - | 145.0 |
| C6 (Salicylic Acid Ring) | 7.8 (d) | 130.0 |
| Quaternary C (Cumyl) | - | 42.0 |
| Methyl C (Cumyl) | 1.7 (s) | 31.0 |
| C1' (Phenyl Ring) | - | 150.0 |
| C2'/C6' (Phenyl Ring) | 7.3 (d) | 126.0 |
| C3'/C5' (Phenyl Ring) | 7.2 (t) | 128.0 |
| C4' (Phenyl Ring) | 7.1 (t) | 125.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) in Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and providing information about the conformational state of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. The phenolic O-H stretch would likely appear as a sharper band around 3200 cm⁻¹. The C=O stretching of the carboxylic acid group would give a strong absorption band in the range of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the carboxylic acid and phenol (B47542) groups would be observed in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. Strong Raman signals are anticipated for the aromatic ring breathing modes and the symmetric stretching of the C-C bonds of the phenylpropan-2-yl substituent. The C=O stretching vibration would also be Raman active. Studies on similar hydroxybenzoic acid isomers have shown significant differences in Raman peak frequencies, which can be used for detailed structural analysis. acs.org
Characteristic Vibrational Frequencies:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |
| Phenolic O-H | ~3200 (sharp) | Weak | Stretching |
| Aromatic C-H | 3000-3100 | Strong | Stretching |
| Aliphatic C-H | 2850-3000 | Strong | Stretching |
| Carboxylic Acid C=O | 1680-1710 | Moderate | Stretching |
| Aromatic C=C | 1450-1600 | Strong | Stretching |
| Carboxylic Acid C-O | 1200-1300 | Moderate | Stretching |
| Phenolic C-O | 1150-1250 | Moderate | Stretching |
High-Resolution Mass Spectrometry for Molecular Fingerprinting
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₆O₃), the calculated exact mass is 256.1099 Da. HRMS would be able to confirm this mass with high accuracy, typically within a few parts per million (ppm).
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation. Common fragmentation pathways for salicylic acid derivatives involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The 2-phenylpropan-2-yl substituent would likely undergo fragmentation to produce a stable cumyl cation.
X-ray Diffraction Studies on Crystalline Forms and Polymorphs
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD study of this compound would reveal its precise bond lengths, bond angles, and crystal packing.
It is anticipated that the molecules will form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. researchgate.net The hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the carboxylic acid, which is a characteristic feature of salicylic acid and its derivatives. farmaceut.org
Polymorphism: Aromatic carboxylic acids are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. rsc.org These different forms, or polymorphs, can have different physical properties. The presence of flexible functional groups and the possibility of different hydrogen bonding networks in this compound suggest that it may also exhibit polymorphism. Different crystallization conditions could potentially lead to the formation of different polymorphs.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Assignment
Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. Since this compound is an achiral molecule and does not possess any stereogenic centers, it will not exhibit any CD or ORD signals. Therefore, this section is not applicable to the structural elucidation of this compound.
Theoretical and Computational Investigations of 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. niscpr.res.in For 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. vjst.vn This optimized structure is the foundation for calculating various electronic properties.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. niscpr.res.in The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. vjst.vn
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. rasayanjournal.co.in These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. researchgate.net
Table 1: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (a.u.) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 eV | Capacity to donate electrons |
| LUMO Energy (ELUMO) | - | -1.8 eV | Capacity to accept electrons |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Chemical stability and reactivity |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released when gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV | Propensity to accept electrons |
Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. niscpr.res.in The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are crucial for predicting how the molecule will interact with other reagents. For this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be the most electron-rich regions, indicating sites prone to electrophilic attack.
Molecular Dynamics Simulations of Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent. physchemres.orgresearchgate.net By simulating the motion of every atom in the system, MD can map the conformational landscape of this compound.
The presence of rotatable bonds—specifically around the carboxylic acid group and the bulky 2-phenylpropan-2-yl substituent—allows the molecule to adopt various conformations. MD simulations can explore these different spatial arrangements and determine their relative stabilities. nih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the simulation has reached equilibrium. physchemres.org
Radius of Gyration (Rg): Rg measures the compactness of the molecule. Changes in Rg over time can indicate conformational transitions, such as folding or unfolding. nih.gov
MD simulations reveal that the orientation of the hydroxyl and carboxylic acid groups, as well as the rotation of the phenyl ring in the substituent, are the primary degrees of freedom. The simulations can identify the most populated conformational clusters and the energy barriers between them. biorxiv.org
Table 2: Representative Conformational Analysis
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | ~0° (cis) | 2.1 | 15 |
| B | ~180° (trans) | 0.0 | 85 |
Note: Data is illustrative, representing a simplified analysis of the carboxylic acid group's orientation. The 'trans' conformer, where the hydroxyl proton points away from the carbonyl group, is typically more stable for benzoic acids. researchgate.net
Prediction of Spectroscopic Signatures (NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret and validate experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors from first principles. gaussian.com By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. rsc.orgacs.org These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. conicet.gov.ar
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Carboxylic Acid (-COOH) | 11.0-12.0 | 172.0 |
| Phenolic Hydroxyl (-OH) | 9.0-10.0 | - |
| Aromatic Ring (C-OH) | - | 160.0 |
| Aromatic Ring (C-COOH) | - | 115.0 |
| Aromatic Ring (C-H) | 7.0-8.0 | 118.0-132.0 |
| Aromatic Ring (C-Substituent) | - | 145.0 |
| Quaternary Carbon (Substituent) | - | 42.0 |
| Methyl Groups (-CH₃) | 1.6-1.7 | 30.0 |
| Phenyl Group (Substituent) | 7.2-7.4 | 126.0-128.0 |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups. docbrown.info
IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. orientjchem.org These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds. This theoretical spectrum is invaluable for interpreting experimental IR data. A scaling factor is often applied to the calculated frequencies to correct for systematic errors inherent in the computational method. orientjchem.org
Table 4: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | -COOH |
| O-H Stretch (Phenolic) | 3200-3600 | -OH |
| C-H Stretch (Aromatic) | 3000-3100 | Ar-H |
| C-H Stretch (Aliphatic) | 2850-3000 | -CH₃ |
| C=O Stretch (Carbonyl) | 1680-1710 | -COOH |
| C=C Stretch (Aromatic) | 1550-1650 | Ar C=C |
Note: Values are typical ranges for the specified functional groups and are consistent with computational predictions for benzoic acid derivatives. chegg.com
Structure-Energy and Structure-Reactivity Relationships from Computational Modeling
For this compound, computational models can analyze how the large, non-polar 2-phenylpropan-2-yl group at the 5-position influences the electronic properties of the salicylic (B10762653) acid core. This substituent can affect:
Acidity (pKa): By altering the electron density on the aromatic ring, the substituent can influence the stability of the carboxylate anion, thereby changing the pKa of the carboxylic acid.
Reactivity: The steric bulk of the substituent can hinder access to nearby reactive sites, such as the aromatic ring or the carboxyl group, influencing reaction kinetics.
Intramolecular Hydrogen Bonding: The substituent can electronically modulate the strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, which in turn affects the molecule's conformation and reactivity. youtube.com
By calculating descriptors such as dipole moment, polarizability, and specific atomic charges for different conformers or related derivatives, models can be built to predict how structural modifications would impact the molecule's energy and function. nih.govmdpi.com
Solvation Effects and Intermolecular Interactions
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. researchgate.net Computational methods, including MD simulations and DFT calculations with implicit or explicit solvent models, can elucidate these effects. nih.govucl.ac.uk
Solvation Models:
Implicit Solvation: Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient for studying how the solvent's polarity affects the solute's electronic structure and stability. mdpi.com
Explicit Solvation: In this approach, individual solvent molecules are included in the simulation box. This method is computationally more demanding but provides detailed information about specific intermolecular interactions, such as hydrogen bonding. researchgate.net
Simulations can be used to analyze the solvation shell around the molecule, identifying the number and orientation of solvent molecules that directly interact with the solute's functional groups. nih.gov For this compound in a protic solvent like water or ethanol, strong hydrogen bonds are expected to form with the carboxyl and hydroxyl groups. jbiochemtech.com The large, hydrophobic 2-phenylpropan-2-yl group will likely be surrounded by a structured cage of solvent molecules, driven by the hydrophobic effect. These specific intermolecular interactions govern the molecule's solubility and its aggregation behavior in solution. ucl.ac.uk
Reactivity Profile and Mechanism of Chemical Transformations of 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring
The benzene (B151609) ring of 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing carboxylic acid group. The hydroxyl group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. In this molecule, the hydroxyl and carboxylic acid groups are ortho to each other. The position para to the hydroxyl group is occupied by the bulky 2-phenylpropan-2-yl group.
The directing effects of the substituents on the aromatic ring are summarized in the table below:
| Interactive Data Table: Directing Effects of Substituents | ||
| Substituent | Position on Ring | Directing Effect |
| -OH | 1 | Ortho, Para |
| -COOH | 2 | Meta |
| -C(CH₃)₂Ph | 5 | Ortho, Para |
Considering these directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. However, the position para to the hydroxyl group is already substituted. The positions ortho to the hydroxyl group are at C2 and C6. The C2 position is already occupied by the carboxylic acid group. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 and C6 positions. The bulky 2-phenylpropan-2-yl group at the C5 position may exert some steric hindrance, potentially influencing the regioselectivity of the substitution.
A classic example of electrophilic aromatic substitution on a substituted salicylic (B10762653) acid is the nitration of salicylic acid itself, which can lead to the displacement of the carboxylic acid group in an ipso-substitution to form picric acid under harsh conditions. wikipedia.orgchemeurope.com
Predicted Electrophilic Aromatic Substitution Reactions:
| Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions | |||
| Reaction | Reagents | Predicted Major Product(s) | Notes |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Bromo-2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid and/or 3,6-Dibromo-2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid | The hydroxyl group strongly activates the ring, potentially leading to polysubstitution. |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid | Careful control of reaction conditions would be necessary to avoid dinitration or oxidative degradation. |
| Sulfonation | Fuming H₂SO₄ | 2-Hydroxy-5-(2-phenylpropan-2-yl)-3-sulfobenzoic acid | The reaction is typically reversible. |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Reaction is unlikely to be efficient. | The carboxylic acid group deactivates the ring, and the Lewis acid catalyst can complex with the hydroxyl and carboxyl groups, further reducing reactivity. |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Reaction is unlikely to be efficient. | Similar to Friedel-Crafts alkylation, the deactivating nature of the carboxylic acid and catalyst complexation are significant hurdles. |
Functional Group Interconversions of Carboxylic Acid and Phenolic Hydroxyl
The carboxylic acid and phenolic hydroxyl groups of this compound can undergo a variety of well-established functional group interconversions.
The carboxylic acid moiety can be converted into esters, amides, and acid chlorides. Esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine.
The phenolic hydroxyl group can be transformed into ethers or esters. Etherification can be carried out using an alkyl halide in the presence of a base, while esterification can be achieved with an acyl chloride or anhydride.
Predicted Functional Group Interconversions:
| Interactive Data Table: Predicted Functional Group Interconversions | |||
| Functional Group | Reaction | Reagents | Predicted Product |
| Carboxylic Acid | Esterification | R-OH, H⁺ | 2-hydroxy-5-(2-phenylpropan-2-yl)benzoate ester |
| Carboxylic Acid | Amide Formation | 1. SOCl₂ or (COCl)₂2. R₂NH | N,N-dialkyl-2-hydroxy-5-(2-phenylpropan-2-yl)benzamide |
| Carboxylic Acid | Reduction | LiAlH₄ then H₃O⁺ | [2-hydroxy-5-(2-phenylpropan-2-yl)phenyl]methanol |
| Phenolic Hydroxyl | Etherification | R-X, Base (e.g., K₂CO₃) | 2-alkoxy-5-(2-phenylpropan-2-yl)benzoic acid |
| Phenolic Hydroxyl | Esterification | R-COCl, Base (e.g., Pyridine) | 2-(acyloxy)-5-(2-phenylpropan-2-yl)benzoic acid |
Oxidative and Reductive Transformations of the Compound
The presence of a phenolic hydroxyl group and an alkyl side chain makes this compound susceptible to oxidation. Hindered phenols, which this compound can be considered due to the bulky cumyl group, are known to act as antioxidants by scavenging radicals. amfine.com Oxidation can lead to the formation of phenoxy radicals, which can then undergo further reactions. acs.orgacs.orgresearchgate.net Strong oxidizing agents could potentially lead to the degradation of the aromatic ring. The benzylic position of the 2-phenylpropan-2-yl group, although lacking a hydrogen atom, could be susceptible to oxidative cleavage under harsh conditions.
Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.com Milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com Catalytic hydrogenation could potentially reduce the aromatic rings, although this typically requires high pressures and temperatures.
Predicted Oxidative and Reductive Transformations:
| Interactive Data Table: Predicted Oxidative and Reductive Transformations | |||
| Transformation | Reagents | Predicted Product(s) | Notes |
| Oxidation | Mild Oxidants (e.g., air, mild radical initiators) | Phenoxy radical intermediates | The bulky substituent may stabilize the radical. |
| Oxidation | Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Degradation of the aromatic ring and side chain | The salicylic acid moiety is susceptible to oxidative decarboxylation. |
| Reduction | LiAlH₄, followed by H₃O⁺ | [2-hydroxy-5-(2-phenylpropan-2-yl)phenyl]methanol | The carboxylic acid is reduced to a primary alcohol. |
| Reduction | H₂, Pd/C (high pressure/temperature) | Potential for reduction of the aromatic rings | The benzene rings can be hydrogenated under forcing conditions. |
Reaction Kinetics and Mechanistic Pathways of Key Chemical Processes
The mechanism of electrophilic aromatic substitution involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.com The rate-determining step is typically the formation of this intermediate. The stability of the arenium ion is influenced by the substituents on the ring. The electron-donating hydroxyl group will stabilize the positive charge, thus accelerating the reaction, while the electron-withdrawing carboxylic acid group will destabilize it, slowing the reaction down.
The mechanisms for functional group interconversions of the carboxylic acid and phenolic hydroxyl groups follow well-established pathways. For example, acid-catalyzed esterification of the carboxylic acid proceeds through a tetrahedral intermediate.
The kinetics of these reactions would be influenced by factors such as temperature, concentration of reactants, and the choice of solvent and catalyst. The bulky 2-phenylpropan-2-yl group is likely to have a significant impact on the reaction rates due to steric hindrance, potentially slowing down reactions at adjacent positions.
Photochemical and Thermochemical Stability Studies
The photochemical stability of this compound is expected to be influenced by its salicylic acid core. Salicylic acid and its derivatives are known to be photolabile and can undergo various photochemical reactions, including decarboxylation and the formation of hydroxylated derivatives upon exposure to UV radiation. unige.chresearchgate.netmdpi.com The presence of the chromophoric phenyl group in the substituent could also contribute to its photochemical behavior.
Thermally, benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures. researchgate.netnih.gov The thermal decomposition of benzoic acid has been studied and is known to produce benzene and carbon dioxide at high temperatures. mun.cascholaris.ca The presence of the bulky alkyl substituent might influence the decomposition temperature and pathway. Studies on other carboxylic acids have shown that they decompose on copper surfaces to evolve CO₂ at temperatures between 500 and 700 K. rsc.org
Predicted Stability Profile:
| Interactive Data Table: Predicted Stability Profile | ||
| Condition | Predicted Stability | Potential Degradation Products |
| Photochemical (UV exposure) | Likely to be photolabile | Decarboxylation products (e.g., 4-(2-phenylpropan-2-yl)phenol), hydroxylated derivatives. mdpi.com |
| Thermochemical (High Temperature) | Stable at moderate temperatures, will likely decompose at high temperatures | Decarboxylation to form 4-(2-phenylpropan-2-yl)phenol and CO₂. nih.gov |
Derivatization and Analog Development Based on the 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid Core Structure
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid is a prime target for derivatization to form esters and amides. These modifications can significantly alter the compound's polarity and hydrogen bonding capabilities.
Esterification: Ester derivatives are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. ma.edu For example, the reaction with methanol (B129727) would yield methyl 2-hydroxy-5-(2-phenylpropan-2-yl)benzoate. The use of more complex alcohols can introduce a wide range of functional groups. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester.
Amidation: Amide derivatives are typically prepared by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The activated intermediate then reacts with the amine to form the amide bond. A one-pot method for the synthesis of N-substituted amides of salicylic (B10762653) acid involves the direct reaction between the acid and a primary amine in an inert organic solvent in the presence of phosphorus trichloride (B1173362) (PCl₃). researchgate.net
The table below presents examples of ester and amide derivatives that could be synthesized from the parent compound, based on general methods for salicylic acid derivatization.
| Derivative Type | Reagents and Conditions | Product Name |
| Ester | Methanol, H₂SO₄ (catalyst), reflux | Methyl 2-hydroxy-5-(2-phenylpropan-2-yl)benzoate |
| Ester | Ethanol, H₂SO₄ (catalyst), reflux | Ethyl 2-hydroxy-5-(2-phenylpropan-2-yl)benzoate |
| Amide | Aniline, DCC, CH₂Cl₂ | N-phenyl-2-hydroxy-5-(2-phenylpropan-2-yl)benzamide |
| Amide | Benzylamine, EDC, DMF | N-benzyl-2-hydroxy-5-(2-phenylpropan-2-yl)benzamide |
Etherification and Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group at the 2-position of the benzoic acid core is another key site for derivatization. Conversion of this group to an ether can influence the compound's acidity and its ability to form intramolecular hydrogen bonds with the adjacent carboxylic acid group.
A common method for the synthesis of ethers from phenols is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. masterorganicchemistry.com For instance, reacting this compound with methyl iodide in the presence of a base like potassium carbonate would yield 2-methoxy-5-(2-phenylpropan-2-yl)benzoic acid.
An improved synthesis of alkoxybenzoic acids can be achieved by first esterifying the carboxylic acid, then alkylating the phenolic hydroxyl group, and finally hydrolyzing the ester back to a carboxylic acid. This multi-step process can avoid tedious separation of products that may arise from direct alkylation. nih.gov
The following table illustrates potential ether derivatives synthesized from the parent compound.
| Alkylating Agent | Base | Product Name |
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 2-methoxy-5-(2-phenylpropan-2-yl)benzoic acid |
| Ethyl bromide (C₂H₅Br) | Sodium hydride (NaH) | 2-ethoxy-5-(2-phenylpropan-2-yl)benzoic acid |
| Benzyl chloride (C₆H₅CH₂Cl) | Potassium carbonate (K₂CO₃) | 2-(benzyloxy)-5-(2-phenylpropan-2-yl)benzoic acid |
Modifications of the Phenylpropan-2-yl Moiety
The 2-phenylpropan-2-yl (cumyl) substituent offers further opportunities for structural diversification, primarily through reactions on its phenyl ring. The cumyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation can be performed on the phenyl ring of this moiety.
For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the para-position of the cumyl group's phenyl ring, yielding 2-hydroxy-5-(2-(4-nitrophenyl)propan-2-yl)benzoic acid. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization, such as amide or sulfonamide formation.
Halogenation, using reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), would similarly be expected to occur at the para-position. These modifications can be used to fine-tune the electronic properties and steric bulk of this part of the molecule.
It is important to note that the reaction conditions for these transformations must be carefully chosen to avoid unwanted side reactions on the salicylic acid core, such as degradation or polymerization.
Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Compound
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of aromatic polyesters. researchgate.net The polymerization of hydroxybenzoic acids can be achieved through melt polycondensation, where the monomers are heated at high temperatures, often under vacuum, to drive off the water formed during esterification. The resulting polymers are typically rigid and can exhibit high thermal stability. researchgate.net The bulky cumyl substituent would likely influence the polymer's properties, such as its solubility and glass transition temperature.
Beyond covalent polymers, the salicylic acid motif is well-known for its ability to form supramolecular assemblies through non-covalent interactions, particularly hydrogen bonding. researchgate.netacs.org The carboxylic acid can form dimers with other carboxylic acid molecules, and the phenolic hydroxyl group can act as a hydrogen bond donor. These interactions can lead to the formation of well-ordered crystalline structures, including cocrystals and salts when combined with other molecules like pyridines. acs.orgacs.org The specific supramolecular arrangement is influenced by the nature and position of the substituents on the salicylic acid ring. researchgate.net The bulky and hydrophobic cumyl group in this compound would play a significant role in directing the crystal packing and could lead to the formation of unique supramolecular architectures.
Design and Synthesis of Conformationally Restricted Analogues
Introducing conformational rigidity into a molecule can be a powerful strategy for enhancing its properties, for example, by pre-organizing it for a specific interaction. For this compound, conformational flexibility exists in the rotation around the single bonds connecting the salicylic acid core to the cumyl group.
One approach to creating more rigid analogues is to incorporate the flexible parts of the molecule into a ring system. For instance, an intramolecular Friedel-Crafts reaction could potentially be used to form a fused ring system. Depending on the reaction conditions and the specific reagents used, it might be possible to cyclize the cumyl group onto the salicylic acid ring, although this would be challenging.
A more feasible approach would be to synthesize analogues where the cumyl group is replaced by a more rigid, pre-organized moiety. For example, replacing the phenylpropan-2-yl group with a fluorenyl or a spiro-bifluorene group would create a more rigid and sterically defined structure. The synthesis of such analogues would require a multi-step approach, likely starting from a different set of precursors. The design of such conformationally restricted analogues is a common strategy in medicinal chemistry to improve the binding affinity and selectivity of a molecule for a biological target. nih.gov
Advanced Applications of 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid in Non Biological Systems
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The salicylic (B10762653) acid framework is a valuable building block in organic synthesis. The carboxyl and hydroxyl groups offer multiple reaction sites for elaboration into more complex structures. For instance, 5-substituted salicylic acids are utilized in the synthesis of bi-aryl analogues, which are of interest in medicinal chemistry. nih.gov The synthesis of these complex molecules often involves palladium-catalyzed cross-coupling reactions where the salicylic acid derivative is coupled with another aromatic group. nih.gov The bulky 2-phenylpropan-2-yl substituent at the 5-position of 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid could be leveraged to impart specific steric and electronic properties to the final products.
Derivatives of 5-aminosalicylic acid, a related compound, are used to synthesize a variety of more complex molecules, including salicylamides and other derivatives through N-acylation reactions. researchgate.net This highlights the versatility of the substituted salicylic acid scaffold in building diverse molecular architectures. The specific nature of the substituent at the 5-position can be crucial in tailoring the properties of the resulting complex molecule.
Potential as a Ligand in Coordination Chemistry
Salicylic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. The coordination can occur through various modes, involving the carboxylate group and the phenolic hydroxyl group. onu.edu.ua These can include monodentate, bidentate, and bridging coordination, leading to the formation of mononuclear or polynuclear metal complexes. onu.edu.ua
Applications in Material Science (e.g., Polymer Additives, Liquid Crystals, Dyes)
The structural characteristics of this compound make it a candidate for applications in material science. Salicylic acid derivatives have been incorporated into polymers to create poly(anhydride-esters). researchgate.netsielc.com The properties of these polymers, such as their glass transition temperatures and degradation rates, can be tuned by altering the structure of the salicylic acid-derived monomer. researchgate.netsielc.com The bulky and aromatic nature of the 2-phenylpropan-2-yl group could enhance the thermal stability and modify the mechanical properties of such polymers.
| Linker Group in Salicylate-Based Polymer | Glass Transition Temperature (Tg) in °C |
|---|---|
| para-substituted aromatic linker | Higher Tg |
| meta-substituted aromatic linker | Lower Tg (by 12°C compared to para) |
Furthermore, substituted salicylic acids are key components in the synthesis of azo dyes. onu.edu.uanih.govnih.gov The salicylic acid moiety acts as a coupling component in the azo coupling reaction. The substituent at the 5-position can influence the color and fastness properties of the resulting dye. For example, various azo dyes have been synthesized from 5-aminosalicylic acid, demonstrating the utility of this class of compounds in dye chemistry. onu.edu.ua The introduction of the 2-phenylpropan-2-yl group could lead to dyes with unique shades and improved solubility in non-polar media.
| Azo Dye Synthesized from Salicylic Acid Derivative | Yield |
|---|---|
| 5,5'-(diazen-1,2-diyl)bis(2-hydroxybenzoic acid) | 60-64% |
| 2-hydroxy-5-((4-nitrophenyl)-diazenyl)benzoic acid | 60-64% |
| 5-amino-2-hydroxy-4-((4-nitrophenyl) diazenyl) benzoic acid | 60-64% |
While the direct application of salicylic acid in liquid crystals is not extensively documented, the rigid core and the potential for introducing long, flexible chains through the bulky substituent could make derivatives of this compound interesting candidates for liquid crystal research. The interplay between the rigid aromatic core and the flexible side group is a key principle in the design of liquid crystalline materials.
Utility in Analytical Chemistry as a Reagent or Reference Standard
In analytical chemistry, salicylic acid and its derivatives can be used as reagents or reference standards. For instance, a structurally similar compound, 5-(1,1-Dimethylethyl)salicylic acid (5-tert-butylsalicylic acid), can be analyzed by reverse-phase high-performance liquid chromatography (HPLC). This suggests that this compound could also be quantified using similar chromatographic techniques and could potentially serve as a reference standard for the analysis of related compounds.
| Parameter | Condition |
|---|---|
| Compound | 5-(1,1-Dimethylethyl)salicylic acid |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN), water, and phosphoric acid |
| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. |
The ability of salicylic acids to form colored complexes with metal ions, such as iron(III), is a well-known analytical reaction. The specific properties of the complex, including its stability and absorption spectrum, are influenced by substituents on the salicylic acid ring. The bulky 2-phenylpropan-2-yl group could modify these properties, potentially leading to new or improved analytical methods for metal ion detection.
Catalytic Applications or Use as an Organocatalyst
Recent research has demonstrated that salicylic acid itself can act as an efficient and environmentally friendly organocatalyst for the synthesis of various organic compounds, such as 2,4,6-triaryl pyridines. The acidic nature of the carboxylic acid and the phenolic hydroxyl group are thought to be responsible for its catalytic activity. The presence of substituents on the salicylic acid ring can modulate its acidity and steric environment, which in turn can affect its catalytic efficiency and selectivity.
The 2-phenylpropan-2-yl group in this compound, being an electron-donating group, might slightly decrease the acidity of the carboxylic acid and phenolic hydroxyl group compared to unsubstituted salicylic acid. However, its significant steric bulk could play a crucial role in controlling the stereoselectivity of catalytic reactions. While specific catalytic applications of this compound have not been reported, the growing field of organocatalysis suggests that this and other substituted salicylic acids are promising candidates for the development of new, metal-free catalytic systems.
Molecular and Cellular Interactions of 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid Excluding Clinical Implications
Ligand-Receptor Binding Studies (In Vitro Models)
Currently, there is a lack of publicly available scientific literature detailing specific in vitro ligand-receptor binding studies for 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid. While general methodologies for such assays are well-established, including radioligand binding assays and fluorescence polarization assays, their application to this particular compound has not been reported in the reviewed literature.
Enzyme Inhibition or Activation Mechanisms (In Vitro Studies)
No specific in vitro studies on the enzyme inhibition or activation mechanisms of this compound have been found in the available research. However, studies on structurally related 2-hydroxybenzoic acid derivatives have shown inhibitory activity against various enzymes. For instance, certain derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase. nih.gov In these related compounds, the 2-hydroxybenzoic acid moiety was found to be crucial for maintaining inhibitory activity. nih.gov Research on other benzoic acid derivatives has also demonstrated inhibitory effects on enzymes such as α-amylase and cyclooxygenase-2 (COX-2). bioduro.comkcasbio.com It is important to note that these findings pertain to similar but not identical molecules, and specific enzymatic interactions of this compound remain to be elucidated.
Cell Culture-Based Assays for Molecular Pathway Modulation
There is no available data from cell culture-based assays that specifically investigates the modulation of molecular pathways by this compound. Such assays are critical for understanding how a compound affects cellular signaling and gene expression.
Interactions with Biomembranes and Lipids
Specific studies on the interactions of this compound with biomembranes and lipids are not present in the current body of scientific literature. The lipophilicity of a compound, often predicted by its logP value, can provide an indication of its potential to interact with lipid bilayers. For this compound, the predicted logP is 4.7725, suggesting a significant degree of lipophilicity which may favor interaction with cellular membranes. nih.gov However, without experimental data, the nature and extent of these interactions remain unknown.
Structure-Mechanism Relationships (SMR) at the Molecular Level
A detailed structure-mechanism relationship (SMR) at the molecular level has not been established for this compound due to the absence of specific biological activity data. For the broader class of 2-hydroxybenzoic acid derivatives, some structure-activity relationship insights have been gained. For example, in the context of SIRT5 inhibition by related compounds, both the carboxylic acid and the adjacent hydroxyl group were found to be essential for inhibitory activity. nih.gov Similarly, for α-amylase inhibition by benzoic acid derivatives, the position of hydroxyl groups on the benzene (B151609) ring was shown to significantly influence the inhibitory potency. bioduro.com These general principles for related structures may offer a starting point for future investigations into the SMR of this compound, should any biological activities be identified.
Analytical Methodologies for Detection and Quantification of 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid
Chromatographic Techniques (HPLC, GC, TLC) with Advanced Detection Methods
Chromatography is a cornerstone for the separation and quantification of individual components from a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are principal techniques applicable to 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing hydroxybenzoic acid derivatives. nih.gov This technique separates compounds based on their hydrophobicity. For this compound, a C18 or C8 stationary phase would be appropriate. nih.govsemanticscholar.org The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape. Detection is commonly achieved using a UV spectrophotometric detector, as the aromatic rings and carboxyl group in the molecule absorb UV light. nih.gov A photodiode array (PDA) detector can provide spectral information, enhancing peak identification and purity assessment.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary before analysis. nih.gov This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile derivatives, commonly by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting trimethylsilyl (B98337) derivatives can then be separated on a non-polar or medium-polarity capillary column and detected using a Flame Ionization Detector (FID) or, for greater specificity, a mass spectrometer (MS).
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method primarily used for qualitative analysis, reaction monitoring, and determining appropriate conditions for column chromatography. sigmaaldrich.com For this compound, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., silanized silica gel) TLC can be used. researchgate.netopenaccesspub.org The choice of mobile phase depends on the stationary phase; for silica gel, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be used. utexas.edu Visualization of the separated spots is typically achieved under UV light (e.g., at 254 nm) due to the compound's UV-absorbing properties. openaccesspub.org
Table 1: Exemplar Chromatographic Conditions for Analysis of Related Hydroxybenzoic Acids This table is based on methods for structurally similar compounds and serves as a guide for method development for this compound.
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC | Spherisorb C18 (250 mm x 4.6 mm) | Potassium phosphate buffer (pH 7.05) / Methanol (47.5:52.5, v/v) | UV at 254 nm | nih.gov |
| GC (after derivatization) | Capillary Column (e.g., DB-5ms) | Helium carrier gas | Mass Spectrometry (MS) | nih.gov |
| TLC | Silanized silica gel | Borate buffer (pH 2) / Dioxane (90:10) | UV at 250 nm | openaccesspub.org |
Spectrophotometric and Fluorometric Assays
Spectrophotometric Methods: UV-Visible spectrophotometry can be used for the quantification of this compound, provided it is in a pure solution or after separation from interfering substances. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The presence of the phenolic hydroxyl group and the benzoic acid chromophore results in characteristic UV absorption. However, direct spectrophotometry in complex mixtures can be challenging due to overlapping absorption bands from other polyphenolic compounds. vedomostincesmp.ru Chemical modification using reagents that react specifically with phenolic acids can sometimes be employed to shift the absorption wavelength and improve selectivity.
Fluorometric Assays: Fluorometric methods offer higher sensitivity and selectivity compared to spectrophotometry. While native fluorescence of this compound may be limited, derivatization with a fluorescent tag is a potential strategy. Alternatively, indirect methods could be developed. For instance, some assays utilize the reaction between a substrate (like benzoic acid) and hydroxyl radicals, catalyzed by a peroxidase-mimicking compound, to generate a fluorescent product. rsc.org The concentration of the analyte can be related to the change in fluorescence intensity.
Electrochemical Detection Methods
Electrochemical detectors, particularly when coupled with HPLC, can offer high sensitivity for the analysis of electroactive compounds. The phenolic hydroxyl group in this compound is susceptible to oxidation. An amperometric or coulometric detector measures the current generated by the oxidation of the analyte at a specific electrode potential. This approach can provide excellent sensitivity and selectivity, as only compounds that oxidize at the set potential will be detected. The optimal potential would need to be determined experimentally, for example, by cyclic voltammetry.
Hyphenated Techniques (LC-MS, GC-MS, ICP-MS for metal complexes)
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are powerful tools for the definitive identification and quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and its more sensitive variant LC-MS/MS, is a highly specific and sensitive method for analyzing compounds like this compound in complex matrices. nih.govnih.gov After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic and phenolic acid groups. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). In MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and low detection limits. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As with conventional GC, GC-MS requires derivatization of the target compound to increase its volatility. nih.gov Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI creates a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, allowing for unambiguous identification by comparison with a spectral library. researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an elemental analysis technique used to detect metals and some non-metals at trace levels. It is not used for the direct analysis of organic compounds like this compound. However, if this compound were to form stable complexes with specific metals, ICP-MS could be used to quantify the metal, and by stoichiometry, infer the concentration of the organic ligand. There is currently no widespread research indicating the application of ICP-MS for this specific compound's metal complexes.
Table 2: Exemplar Mass Spectrometry Parameters for Related Benzoic Acid Derivatives This table provides typical parameters that could be adapted for the LC-MS/MS analysis of this compound.
| Technique | Ionization Mode | MS/MS Transition (Example for HPABA) | Key Advantages | Reference |
|---|---|---|---|---|
| UHPLC-MS/MS | Positive ESI | Parent Ion (m/z) → Product Ion (m/z) | High sensitivity and selectivity | nih.gov |
| GC-MS | Electron Ionization (EI) | Full scan for fragmentation pattern | Definitive identification via spectral library matching | nih.gov |
Method Validation and Quality Control in Analytical Chemistry
The development of any analytical method for this compound must be followed by a thorough validation process to ensure its reliability and suitability for the intended purpose. ceu.es Method validation is a key requirement for quality control and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated, and the correlation coefficient (r²) should ideally be >0.999. nih.govupb.ro
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. ceu.es
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (RSD). nih.govsemanticscholar.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net
Ongoing quality control involves running standard solutions and control samples alongside unknown samples to ensure the method continues to perform as expected over time.
Environmental Considerations and Sustainable Chemistry Aspects of 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid
Environmental Fate and Degradation Pathways (e.g., Photodegradation, Biodegradation)
The environmental fate of a chemical is determined by its susceptibility to various degradation processes. For 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid, both photodegradation and biodegradation are expected to be significant pathways.
Photodegradation: The presence of a phenolic group and an aromatic ring suggests that this compound is likely susceptible to photodegradation. Phenolic compounds can be degraded through photocatalysis, a process often mediated by hydroxyl radicals. openresearchlibrary.org The degradation of various phenolic compounds has been shown to proceed via the formation of intermediates like catechol, hydroquinone, and benzoquinone before eventual mineralization. mdpi.comresearchgate.net The rate and extent of photodegradation are influenced by factors such as light intensity, pH, and the presence of photosensitizers in the environment. openresearchlibrary.org
Biodegradation: Aromatic carboxylic acids are generally biodegradable by various microorganisms present in soil and water. oup.comoup.com Bacteria, such as those from the Pseudomonas genus, are known to degrade aromatic acids by utilizing them as a carbon source. oup.comoup.com The degradation pathways for aromatic carboxylic acids often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. Common intermediates in the aerobic degradation of salicylates and benzoates include catechol and protocatechuate. researchgate.net The bulky 2-phenylpropan-2-yl (cumyl) group on the benzene (B151609) ring of the target compound might influence the rate of biodegradation, potentially leading to slower degradation compared to simpler benzoic acid derivatives. Studies on aromatic alkanoic naphthenic acids have shown that increased alkyl side chain branching can inhibit degradation. nih.gov
Table 10.1: Potential Degradation Pathways and Intermediates
| Degradation Pathway | Potential Mechanism | Likely Intermediates | Influencing Factors |
|---|---|---|---|
| Photodegradation | Hydroxyl radical attack on the aromatic ring | Hydroxylated derivatives, Catechol, Hydroquinone, Benzoquinone | UV light intensity, pH, Presence of photosensitizers |
| Biodegradation | Microbial enzymatic action (e.g., by Pseudomonas sp.) | Catechol, Protocatechuic acid | Microbial population, Oxygen availability, Temperature, pH |
Environmental Transformation and Persistence Studies
The persistence of a chemical in the environment is a measure of its resistance to degradation. Persistent organic pollutants (POPs) can remain in the environment for long periods, bioaccumulate in food chains, and have adverse effects on human health and ecosystems. epa.gov
While specific persistence data for this compound is not available, its structural features provide some clues. The presence of biodegradable functional groups (carboxylic acid, hydroxyl group) suggests it is unlikely to be as persistent as highly halogenated compounds. inchem.org However, the stability of the aromatic rings and the cumyl group could contribute to a degree of persistence. acs.orgnih.gov The environmental persistence of chemicals is a complex issue, with factors like soil composition, water chemistry, and microbial activity playing crucial roles. nih.gov
Transformation products are also a key consideration. Incomplete degradation could lead to the formation of other chemical species with their own environmental profiles. For instance, the degradation of some aromatic compounds can sometimes result in the formation of more persistent or toxic byproducts.
Green Synthesis and Waste Minimization Strategies
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.org Applying these principles to the synthesis of this compound could significantly improve its environmental profile.
Green Synthesis Approaches: Traditional syntheses of substituted salicylic (B10762653) acids can involve harsh reagents and generate significant waste. Green synthesis routes for similar compounds, such as salicylic acid itself, have been explored. These include biocatalytic methods and the use of greener solvents and catalysts. nih.govresearchgate.net For instance, the use of solid acid catalysts like zeolites has been shown to be an efficient and environmentally friendly method for the synthesis of acetylsalicylic acid. worldwidejournals.com A green route for producing salicylic acid from biomass-derived 2-furoic acid has also been developed. researchgate.net Palladium-catalyzed C-H carboxylation of phenols offers another efficient and selective method for synthesizing salicylic acids with good functional group tolerance. nih.gov
Waste Minimization in Pharmaceutical and Specialty Chemical Production: The pharmaceutical and specialty chemical industries are known for generating substantial amounts of waste relative to the amount of product manufactured. copadata.com Key strategies for waste minimization include:
Process Optimization: Improving reaction yields and reducing the number of synthesis steps can significantly decrease waste. emergingpub.com
Solvent Management: The use of greener, recyclable solvents and solvent recovery systems is crucial. emergingpub.com
Catalysis: Employing highly selective and reusable catalysts, including biocatalysts, can reduce waste and energy consumption. wisdomlib.org
Circular Economy Principles: Designing processes where byproducts and waste streams can be repurposed or recycled. emergingpub.com
Table 10.2: Comparison of Conventional vs. Green Synthesis Strategies
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach | Potential Benefits |
|---|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Use of water, supercritical fluids, or recyclable solvents | Reduced emissions, lower toxicity |
| Catalysts | Stoichiometric reagents, heavy metals | Heterogeneous catalysts, biocatalysts (enzymes) | Higher selectivity, reusability, milder reaction conditions |
| Feedstocks | Petroleum-based starting materials | Biomass-derived or renewable feedstocks | Reduced reliance on fossil fuels, lower carbon footprint |
| Energy | High temperature and pressure requirements | Lower energy-intensive processes, use of alternative energy sources | Reduced energy consumption and associated emissions |
Life Cycle Assessment (LCA) Considerations for its Production and Use
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. p6technologies.com Performing an LCA for this compound would provide a holistic view of its environmental footprint. earthshiftglobal.comslrconsulting.com
An LCA for this compound would typically involve:
Goal and Scope Definition: Defining the purpose of the assessment and the system boundaries.
Life Cycle Inventory (LCI) Analysis: Quantifying the inputs (raw materials, energy) and outputs (product, emissions, waste) for each life cycle stage. scispace.com
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs.
Interpretation: Analyzing the results to identify key areas for environmental improvement.
Remediation Strategies for Environmental Contaminants
In the event of environmental contamination with this compound, several remediation strategies could be employed, drawing from techniques used for other aromatic and phenolic compounds.
Bioremediation: This approach utilizes microorganisms to break down contaminants. hep.com.cn Bioaugmentation, the introduction of specific microbial strains with the ability to degrade the target compound, can enhance the effectiveness of bioremediation. hep.com.cn Composting is another bioremediation technique that has been used for soils contaminated with polycyclic aromatic hydrocarbons. mdpi.com
Adsorption: Activated carbon is a common adsorbent for removing aromatic compounds from water due to its high surface area and porous structure. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton treatment, generate highly reactive hydroxyl radicals that can degrade a wide range of organic pollutants. mdpi.com Photocatalysis is also a promising AOP for the degradation of phenolic compounds. qu.edu.qa
Phytoremediation: This method uses plants to remove, degrade, or contain environmental contaminants. Certain plants can take up and metabolize organic pollutants from soil and water.
The choice of remediation strategy would depend on the specific circumstances of the contamination, including the concentration of the pollutant, the environmental matrix (soil, water), and site-specific conditions.
Future Research Directions and Unresolved Challenges for 2 Hydroxy 5 2 Phenylpropan 2 Yl Benzoic Acid Research
Development of Novel Synthetic Approaches and Derivatization Strategies
Future research into 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid is likely to focus on optimizing its synthesis and exploring a variety of derivatives to expand its chemical space and potential applications.
Novel Synthetic Routes: The current synthesis of this compound typically involves the alkylation of salicylic (B10762653) acid. Future synthetic strategies could explore more efficient and sustainable methods. For instance, palladium-catalyzed C-H carboxylation of phenols offers a direct route to salicylic acids and could be adapted for this specific compound. nih.gov The development of one-pot synthesis methods, which are common for other benzoic acid derivatives, could also significantly streamline its production. tandfonline.com
Derivatization Strategies: The functional groups of this compound—the carboxylic acid, the hydroxyl group, and the aromatic ring—provide multiple sites for derivatization. Future work could focus on:
Esterification and Amidation: Converting the carboxylic acid group into a range of esters and amides can modulate the compound's lipophilicity and biological activity. tandfonline.comthieme-connect.com
Etherification: Modification of the hydroxyl group could lead to new derivatives with altered physicochemical properties.
Ring Functionalization: Further substitution on the phenyl ring of the propan-2-yl group could be explored to create a library of analogs for structure-activity relationship (SAR) studies. mdpi.com
| Functional Group | Derivatization Reaction | Potential Outcome | Rationale |
|---|---|---|---|
| Carboxylic Acid | Esterification | Modified solubility and bioavailability | Enhance cell membrane permeability |
| Carboxylic Acid | Amidation | Introduction of new functional groups and potential for new biological interactions | Create novel compounds for screening |
| Hydroxyl Group | Etherification | Alter hydrogen bonding capacity | Modify interaction with biological targets |
| Aromatic Ring | Electrophilic Substitution | Introduce diverse substituents for SAR studies | Explore the impact of electronic and steric effects on activity |
Exploration of Untapped and Niche Applications
While currently utilized as an intermediate, the structural motifs within this compound suggest a range of potential applications that are yet to be explored.
Medicinal Chemistry: Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antimicrobial properties. tandfonline.comsci-hub.seresearchgate.net The bulky lipophilic side chain of this compound makes it a candidate for investigation in several therapeutic areas:
Anti-inflammatory Agents: Many 5-substituted salicylic acid derivatives are used to treat inflammatory conditions like ulcerative colitis. rxlist.com The anti-inflammatory potential of this compound could be a key area of future research.
Antimicrobial Agents: The antimicrobial activity of benzoic acid derivatives is well-documented. nih.gov Future studies could screen this compound against a panel of bacteria and fungi.
Anticancer Agents: Certain benzoic acid derivatives have shown promise as anticancer agents by inhibiting specific enzymes. preprints.org
Agrochemicals: Functional analogs of salicylic acid are known to induce systemic acquired resistance in plants, offering an alternative to traditional pesticides. mdpi.comresearchgate.net The unique substitution pattern of this compound may confer interesting properties as a plant defense activator.
Materials Science: Salicylic acid derivatives are used in the synthesis of polymers with therapeutic applications. bezwadabiomedical.com The incorporation of this compound into polymer backbones could lead to the development of novel biomaterials.
Deeper Mechanistic Understanding of Molecular Interactions and Reactivity
A fundamental understanding of how this compound interacts with biological molecules and its inherent reactivity is crucial for its rational design and application in various fields.
Molecular Interactions: The interplay of the hydroxyl and carboxylic acid groups, along with the bulky lipophilic substituent, will govern its interactions with biological targets. Future research should aim to:
Elucidate the hydrogen bonding patterns and non-covalent interactions of the molecule. acs.orgrsc.org
Investigate its ability to interact with enzymes, such as cyclooxygenases, which are common targets for salicylic acid derivatives. tandfonline.com
Explore its membrane-perturbing properties, a characteristic of phenolic lipids with long alkyl chains. nih.govnih.gov
Reactivity Analysis: A detailed study of the compound's chemical reactivity is needed to predict its metabolic fate and potential for chemical transformations. This includes understanding the acidity of the phenolic and carboxylic acid protons and the susceptibility of the aromatic rings to electrophilic and nucleophilic attack.
Advanced Computational Modeling and Data-Driven Discoveries
In silico methods are powerful tools for accelerating research and reducing the costs associated with laboratory experiments. For this compound, computational modeling can provide valuable insights.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to correlate the structural features of derivatives of this compound with their biological activities. thieme-connect.comnih.govnih.gov This can guide the synthesis of more potent and selective compounds.
Molecular Docking: Docking simulations can predict the binding modes of this compound and its derivatives with various protein targets, helping to identify potential mechanisms of action. mdpi.comnih.gov
Predictive Modeling: Machine learning algorithms can be trained on existing data for salicylic acid derivatives to predict various properties of this compound, such as its solubility and potential toxicity. nih.govnih.gov
| Computational Method | Research Objective | Expected Outcome |
|---|---|---|
| QSAR | Identify key structural features for a specific biological activity. | A predictive model to guide the design of new derivatives. |
| Molecular Docking | Predict binding affinity and orientation with biological targets. | Hypotheses on the mechanism of action. |
| Molecular Dynamics Simulations | Study the dynamic behavior of the compound in a biological environment. | Understanding of conformational changes and interaction stability. |
| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity profile. | Early assessment of drug-likeness. |
Interdisciplinary Research Opportunities and Collaborations
The full realization of the potential of this compound will require a collaborative, interdisciplinary approach.
Chemistry and Biology: Collaboration between synthetic chemists and biologists will be essential for the design, synthesis, and biological evaluation of new derivatives.
Pharmacology and Materials Science: The development of drug delivery systems or therapeutic polymers based on this compound would benefit from the combined expertise of pharmacologists and materials scientists.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, moving it from a simple intermediate to a valuable compound with a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, a benzene ring functionalized with a hydroxyl group can undergo alkylation using 2-phenylpropan-2-yl bromide in the presence of Lewis acids (e.g., AlCl₃). Key steps include:
- Step 1 : Protection of the hydroxyl group (e.g., via acetylation) to prevent side reactions.
- Step 2 : Alkylation under anhydrous conditions at 0–5°C to control regioselectivity.
- Step 3 : Deprotection using mild acidic hydrolysis (e.g., dilute HCl).
Yield optimization can be achieved by monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzoic acid derivative to alkylating agent) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns. Use SHELX software for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ can confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.8 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹).
Hydrogen-bonding graph-set analysis (e.g., R₂²(8) motifs) is critical for understanding supramolecular interactions .
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- Compare computed vibrational frequencies (e.g., O–H stretching) with experimental IR data to validate models.
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, particularly its anti-inflammatory effects?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric kits (e.g., prostaglandin H₂ conversion monitoring).
- Molecular Docking : Simulate binding to COX-2 active sites (PDB ID: 5KIR) with AutoDock Vina. The bulky 2-phenylpropan-2-yl group may sterically hinder non-selective interactions, improving COX-2 specificity .
- In Vivo Models : Use carrageenan-induced paw edema in rodents to correlate dosage (e.g., 10–50 mg/kg) with reduced edema volume.
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning.
- Refinement Strategies : In SHELXL, apply TWIN/BASF commands for twinned data or PART/SUMP constraints for disordered moieties .
- Validation Tools : Check R₁/wR₂ residuals (< 5%) and Platon SQUEEZE for solvent masking .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols.
- Batch Purity Analysis : Quantify impurities (e.g., via LC-MS) that may interfere with bioactivity. For example, residual alkylation agents could skew cytotoxicity results .
- Meta-Analysis : Compare data across publications using standardized metrics (e.g., logP, pIC₅₀) and apply QSAR models to identify outlier studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
